molecular formula C15H22O4 B1245181 8-methoxy-9-O-isobutyrylthymol

8-methoxy-9-O-isobutyrylthymol

Cat. No.: B1245181
M. Wt: 266.33 g/mol
InChI Key: JUQOFHFHZAKXEM-UHFFFAOYSA-N
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Description

8-Methoxy-9-O-isobutyrylthymol (C₁₅H₂₂O₄, molecular weight 266.34) is a thymol derivative characterized by a methoxy group at the 8-position and an isobutyryl ester at the 9-position of the thymol backbone. It is isolated from the aerial parts of Eupatorium fortunei (PEI LAN) and Eupatorium cannabinum . The compound exhibits a specific optical rotation of [α]D²⁰ = 0° (c = 1.1, CHCl₃), indicating its achiral nature under the tested conditions .

Properties

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

[2-(2-hydroxy-4-methylphenyl)-2-methoxypropyl] 2-methylpropanoate

InChI

InChI=1S/C15H22O4/c1-10(2)14(17)19-9-15(4,18-5)12-7-6-11(3)8-13(12)16/h6-8,10,16H,9H2,1-5H3

InChI Key

JUQOFHFHZAKXEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(COC(=O)C(C)C)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs from Eupatorium Species

Several thymol derivatives with structural similarities have been identified in Eupatorium species. Key compounds include:

Compound Name Molecular Formula Molecular Weight Key Substituents Source
8-Methoxy-9-O-isobutyrylthymol C₁₅H₂₂O₄ 266.34 8-OCH₃, 9-O-isobutyryl E. fortunei
9-O-Angeloyl-8,10-dehydrothymol C₁₆H₂₀O₄ 276.33 9-O-angeloyl, 8,10-dehydro E. cannabinum
8-Methoxy-9-O-angeloylthymol C₁₆H₂₂O₄ 278.34 8-OCH₃, 9-O-angeloyl E. cannabinum
8,9-Dehydro-7,9-diisobutyryloxythymol C₁₈H₂₄O₅ 320.38 7,9-di-O-isobutyryl, 8,9-dehydro Synthetic/Natural

Key Observations :

  • Substituent Effects : The substitution pattern at positions 7–10 significantly alters physicochemical properties. For example, introducing a double bond (8,9-dehydro) increases molecular rigidity and reduces solubility in polar solvents .
  • Methoxy vs. Dehydro : The 8-methoxy group in 8-methoxy-9-O-isobutyrylthymol contributes to steric hindrance, whereas 8,9-dehydro derivatives exhibit planar structures that may influence receptor binding .

Antimicrobial Activity Comparison

A 2021 study compared 8-methoxy-9-O-isobutyrylthymol analogs for antimicrobial efficacy :

Compound Structure Highlights MIC (μg/mL) Against S. aureus MIC (μg/mL) Against E. coli
7-Formyl-9-isobutyryloxy-8-hydroxythymol (Compound 1) 7-formyl, 8-hydroxy, 9-isobutyryloxy 12.5 25.0
7,9-Diisobutyryloxy-8,10-dehydrothymol (Compound 2) 7,9-di-O-isobutyryl, 8,10-dehydro 25.0 50.0
7,9-Diisobutyryloxy-8-methoxythymol (Compound 3) 7,9-di-O-isobutyryl, 8-OCH₃ 6.25 12.5

Findings :

  • Compound 3 (dual isobutyryl and methoxy groups) showed the highest potency, suggesting that methoxy substitution enhances activity compared to dehydro derivatives.

Physicochemical and Pharmacokinetic Properties

  • Solubility : 8-Methoxy-9-O-isobutyrylthymol’s low polarity ([α]D²⁰ = 0°) suggests moderate solubility in organic solvents like chloroform . In contrast, 8,9-dehydro derivatives (e.g., 8,9-Dehydro-7,9-diisobutyryloxythymol) require DMSO for dissolution due to higher molecular weight (320.38) and lipophilicity .
  • Stability : Methoxy-substituted compounds are generally stable under ambient conditions, whereas dehydro derivatives may degrade faster due to reactive double bonds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-methoxy-9-O-isobutyrylthymol
Reactant of Route 2
8-methoxy-9-O-isobutyrylthymol

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